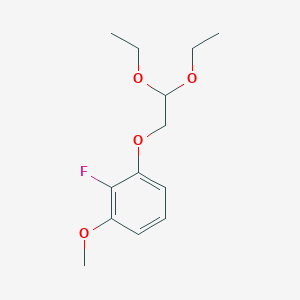

3-(2,2-Diethoxyethoxy)-2-fluoroanisole

Description

3-(2,2-Diethoxyethoxy)-2-fluoroanisole is a fluorinated aromatic ether derivative characterized by a methoxy group (-OCH₃) at the ortho position relative to fluorine and a diethoxyethoxy (-OCH₂CH₂OCH₂CH₃) substituent at the meta position. The compound’s unique substituents likely influence its electronic configuration, steric bulk, and applications in organic synthesis or material science.

Properties

Molecular Formula |

C13H19FO4 |

|---|---|

Molecular Weight |

258.29 g/mol |

IUPAC Name |

1-(2,2-diethoxyethoxy)-2-fluoro-3-methoxybenzene |

InChI |

InChI=1S/C13H19FO4/c1-4-16-12(17-5-2)9-18-11-8-6-7-10(15-3)13(11)14/h6-8,12H,4-5,9H2,1-3H3 |

InChI Key |

UTLRFOUVMODJLG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(COC1=CC=CC(=C1F)OC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Diethoxyethoxy)-2-fluoroanisole typically involves the reaction of 3-bromo-4-fluorophenol with 2-bromo-1,1-diethoxyethane. This reaction proceeds through a nucleophilic substitution mechanism, where the phenolic oxygen attacks the carbon of the 2-bromo-1,1-diethoxyethane, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 3-(2,2-Diethoxyethoxy)-2-fluoroanisole can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of efficient catalysts and continuous flow reactors can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Diethoxyethoxy)-2-fluoroanisole can undergo various chemical reactions, including:

Oxidation: The ethoxyethoxy groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The fluorinated anisole core can be reduced to form the corresponding hydroxyanisole.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of hydroxyanisole.

Substitution: Formation of substituted anisole derivatives.

Scientific Research Applications

3-(2,2-Diethoxyethoxy)-2-fluoroanisole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the development of fluorescent probes for biological imaging.

Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,2-Diethoxyethoxy)-2-fluoroanisole depends on its application. In biological systems, it can interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Conformational Differences

2-Fluoroanisole (ortho-fluoroanisole):

- Structure: Features a fluorine atom at the ortho position relative to the methoxy group.

- Conformational Behavior: Exhibits multiple conformers due to rotational freedom of the methoxy group. Gas-phase electron diffraction and quantum calculations reveal non-planar conformations stabilized by hyperconjugation between the fluorine lone pairs and aromatic π-system . In low-temperature Ar matrices, conformational isomerization is observed .

- Electronic Effects: The methoxy group acts as a weak electron-withdrawing substituent (σmeta* = 0.12), influencing regioselectivity in Pd-catalyzed C–H activation reactions .

4-Fluoroanisole (para-fluoroanisole):

- Structure: Fluorine at the para position relative to the methoxy group.

- Conformational Behavior: Unlike 2-fluoroanisole, 4-fluoroanisole adopts a single dominant conformer due to reduced steric and electronic interactions between substituents .

3-(2,2-Diethoxyethoxy)-2-fluoroanisole:

- Unique Features: The diethoxyethoxy group introduces enhanced steric bulk and electron-donating capacity compared to simpler methoxy or ethoxy substituents. This may:

Reactivity in Catalytic Reactions

Pd-Catalyzed C–H Arylation:

- 2-Fluoroanisole: Reacts with aryl bromides (e.g., 4-bromonitrobenzene) to yield C3-arylated products in moderate yields (41–44%) under Pd catalysis. The methoxy group’s weak electron-withdrawing nature directs arylation to the meta position relative to fluorine .

- 3-(2,2-Diethoxyethoxy)-2-fluoroanisole (Predicted): The diethoxyethoxy group’s stronger electron-donating capacity may shift regioselectivity or reduce reactivity due to steric hindrance.

Olefination Reactions:

- 2-Fluoroanisole: Undergoes Pd-catalyzed olefination with ethyl acrylate to form (E)-3-(3-fluoro-4-methoxyphenyl)acrylate in 58% NMR yield. Regioisomer ratios (7.5:1.5:1) highlight preferential para-functionalization relative to fluorine .

- Comparison: The diethoxyethoxy group could sterically hinder similar reactions or modify electronic directing effects.

Physicochemical Properties

Table 1: Key Properties of Fluoroanisole Derivatives

*Estimated based on homologous compounds.

†Calculated from molecular formula C₁₂H₁₇FO₄.

Diffusion in Supercritical CO₂:

- 2-Fluoroanisole: Exhibits diffusion coefficients comparable to bromoanisole and allylbenzene in supercritical CO₂, with values dependent on temperature and pressure .

- Inference: The diethoxyethoxy group’s larger size may reduce diffusion rates, impacting applications in supercritical fluid extraction or chromatography.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.